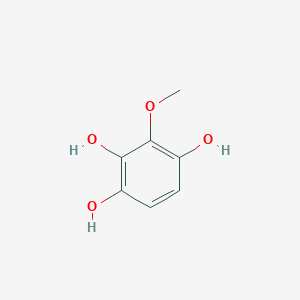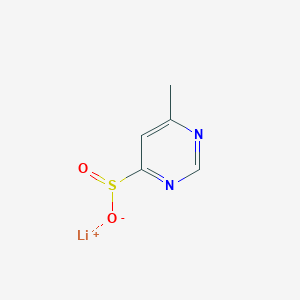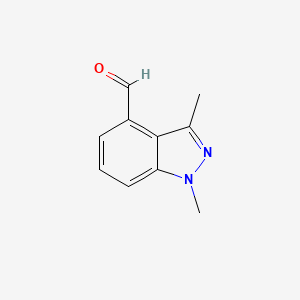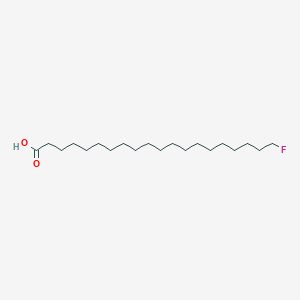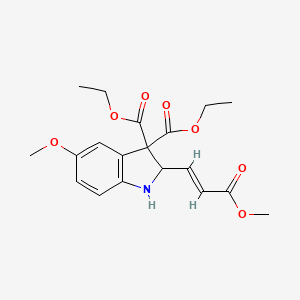![molecular formula C11H20N2O2 B12951578 Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate](/img/structure/B12951578.png)
Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl ((1R,6r)-3-azabicyclo[311]heptan-6-yl)carbamate is a compound that belongs to the class of bicyclic amines It is characterized by its unique structure, which includes a tert-butyl group and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions often include the use of (Ir[dF(CF3)ppy]2(dtbpy))PF6 (2 mol%) in dichloromethane under blue LED irradiation at 450 nm, which enables the isolation of the bicyclic scaffold . The yield can be further improved by switching the solvent to acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable photochemical reactions and the use of recyclable reagents to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological systems and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features.
Bicyclo[3.1.1]heptan-3-one: A related compound with a ketone functional group.
Bicyclo[3.1.1]heptan-2-one: Another similar compound with a different substitution pattern.
Uniqueness
Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate is unique due to its specific combination of a tert-butyl group and a carbamate functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(5R)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8?,9?/m1/s1 |
InChI Key |
WULUIRLXYWAJQJ-AFPNSQJFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@@H]2CC1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


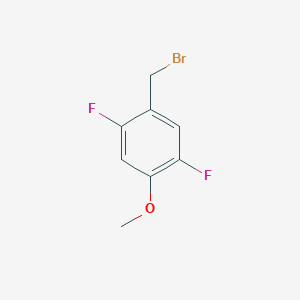
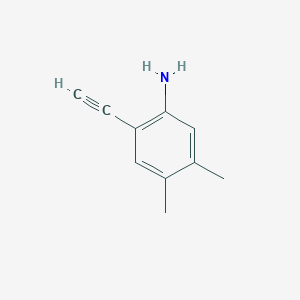
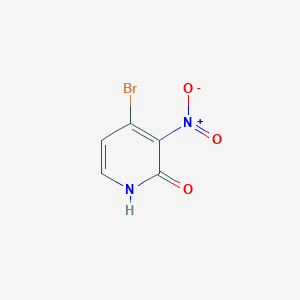
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)

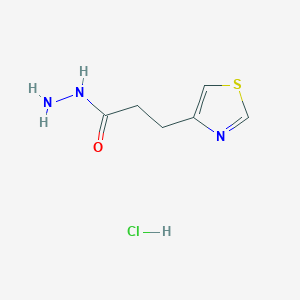
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)
